2-Chloromethyl-1,4,5-trimethyl-1H-imidazole
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Overview
Description
2-Chloromethyl-1,4,5-trimethyl-1H-imidazole is a heterocyclic organic compound with the molecular formula C7H11ClN2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-1,4,5-trimethyl-1H-imidazole typically involves the chloromethylation of 1,4,5-trimethylimidazole. One common method includes the reaction of 1,4,5-trimethylimidazole with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloromethyl-1,4,5-trimethyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to form the corresponding methyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted imidazoles depending on the nucleophile used.
Oxidation: Imidazole N-oxides are formed.
Reduction: Methyl derivatives of imidazole are produced.
Scientific Research Applications
2-Chloromethyl-1,4,5-trimethyl-1H-imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloromethyl-1,4,5-trimethyl-1H-imidazole involves its interaction with various molecular targets. The chloromethyl group can react with nucleophilic sites in biological molecules, potentially leading to the formation of covalent bonds. This reactivity is exploited in drug design to create compounds that can selectively interact with specific proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
1,4,5-Trimethylimidazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-Methylimidazole: Has a different substitution pattern, leading to different reactivity and applications.
2-Chloromethylimidazole: Similar reactivity but lacks the additional methyl groups, affecting its physical and chemical properties.
Uniqueness
2-Chloromethyl-1,4,5-trimethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the chloromethyl group makes it a versatile intermediate for further chemical modifications, while the methyl groups enhance its stability and solubility .
Properties
IUPAC Name |
2-(chloromethyl)-1,4,5-trimethylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-5-6(2)10(3)7(4-8)9-5/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHDXQLJLWCCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)CCl)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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